

# The Physiological Role of GPR35: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR35 agonist 5 |           |
| Cat. No.:            | B14051609       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

G protein-coupled receptor 35 (GPR35) is a class A rhodopsin-like GPCR that has emerged as a promising, yet enigmatic, therapeutic target.[1][2] Initially identified in 1998, GPR35 remained an orphan receptor for many years, hampering the elucidation of its physiological functions.[2] [3] However, accumulating evidence from genetic association studies and functional characterization has implicated GPR35 in a diverse array of physiological and pathophysiological processes, including inflammatory bowel disease (IBD), cardiovascular regulation, and cancer.[2] This technical guide provides a comprehensive overview of the current understanding of GPR35's physiological role, with a focus on its signaling pathways, pharmacology, and the experimental methodologies used to investigate its function.

# **Tissue Distribution and Isoforms**

GPR35 exhibits a distinct tissue distribution pattern, with the highest expression levels observed in the gastrointestinal tract, particularly in the colon and small intestine. Significant expression is also found in various immune cells, including macrophages, neutrophils, and mast cells. This localization strongly suggests a role for GPR35 in intestinal homeostasis and immune modulation. In humans, the GPR35 gene can be alternatively spliced to produce two main isoforms, GPR35a and GPR35b, which differ in the length of their N-terminal domain. While they share similar pharmacology, their differential expression in certain cancers suggests potentially distinct functional roles.



Table 1: GPR35 mRNA Expression in Human Tissues

| Tissue          | Normalized TPM (Transcript Per Million) |
|-----------------|-----------------------------------------|
| Colon           | High                                    |
| Small Intestine | High                                    |
| Rectum          | High                                    |
| Spleen          | Moderate                                |
| Lung            | Moderate                                |
| Stomach         | Moderate                                |
| Adipose Tissue  | Low                                     |
| Brain           | Low                                     |
| Liver           | Low                                     |
| Kidney          | Low                                     |

Data synthesized from The Human Protein Atlas.

# **Ligand Pharmacology**

The deorphanization of GPR35 has been a complex process, with several putative endogenous ligands identified. However, their physiological relevance is often debated due to species-specific differences in potency. A number of synthetic agonists and antagonists have also been developed, serving as valuable tools for probing GPR35 function.

## **Putative Endogenous Ligands**

- Kynurenic Acid (KYNA): A tryptophan metabolite, KYNA was one of the first identified agonists of GPR35. However, it displays significantly lower potency at human GPR35 compared to rodent orthologs, raising questions about its role as the primary endogenous ligand in humans.
- Lysophosphatidic Acid (LPA): Certain species of LPA have been shown to activate GPR35,
  which shares homology with other LPA receptors.



# **Synthetic Ligands**

A variety of synthetic agonists and antagonists have been instrumental in characterizing GPR35. Zaprinast, a phosphodiesterase inhibitor, was one of the earliest identified synthetic agonists and is often used as a reference compound.

Table 2: Quantitative Data for Selected GPR35 Agonists

| Agonist                       | Assay Type                        | Species | pEC50  | EC50   | Reference(s |
|-------------------------------|-----------------------------------|---------|--------|--------|-------------|
| Zaprinast                     | β-arrestin<br>recruitment         | Human   | 5.4    | ~4 μM  |             |
| β-arrestin recruitment        | Rat                               | 7.1     | ~79 nM |        |             |
| Ca2+<br>mobilization          | Human                             | 6.08    | 840 nM | _      |             |
| Ca2+<br>mobilization          | Rat                               | 7.8     | 16 nM  | _      |             |
| Pamoic Acid                   | β-arrestin<br>recruitment         | Human   | 7.30   | ~50 nM |             |
| ERK1/2<br>phosphorylati<br>on | Human                             | -       | 79 nM  |        |             |
| GPR35 internalization         | Human                             | -       | 22 nM  | _      |             |
| TC-G 1001                     | β-arrestin<br>recruitment         | Human   | 7.59   | 26 nM  |             |
| Ca2+ release                  | Human                             | 8.36    | 3.2 nM |        |             |
| Compound<br>50                | Dynamic<br>Mass<br>Redistribution | Human   | -      | 5.8 nM |             |



**Table 3: Quantitative Data for Selected GPR35** 

**Antagonists** 

| Antagonist  | Assay Type                | Species | pKi / pIC50 | Ki / IC50     | Reference(s |
|-------------|---------------------------|---------|-------------|---------------|-------------|
| ML-145      | β-arrestin<br>recruitment | Human   | -           | -             |             |
| CID-2745687 | β-arrestin<br>recruitment | Human   | -           | 10-20 nM (Ki) | _           |

# **Signaling Pathways**

GPR35 activation initiates a complex network of intracellular signaling cascades, primarily through coupling to  $G\alpha i/o$  and  $G\alpha 12/13$  G proteins, as well as through  $\beta$ -arrestin-mediated pathways. This diverse signaling capacity allows GPR35 to regulate a wide range of cellular processes.

- Gαi/o Pathway: Coupling to Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.
- G $\alpha$ 12/13 Pathway: Activation of the G $\alpha$ 12/13 pathway stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is a key regulator of the actin cytoskeleton, cell migration, and proliferation.
- β-Arrestin Pathway: Upon agonist binding and subsequent phosphorylation by G proteincoupled receptor kinases (GRKs), GPR35 recruits β-arrestins. This interaction not only mediates receptor desensitization and internalization but also serves as a scaffold for G protein-independent signaling, including the activation of the ERK1/2 pathway.
- Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular calcium concentrations, likely through the activation of phospholipase C (PLC).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- To cite this document: BenchChem. [The Physiological Role of GPR35: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14051609#investigating-the-physiological-role-of-gpr35]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com